
Spectroscopic Profile of 1-Amino-3,3-
diethoxypropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Amino-3,3-diethoxypropane

Cat. No.: B1268047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-Amino-3,3-diethoxypropane (CAS No: 41365-75-7), a versatile primary amine

and acetal used in various chemical syntheses. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for these analyses.

Spectroscopic Data Summary
The empirical and spectroscopic data for 1-Amino-3,3-diethoxypropane are summarized in

the tables below, offering a clear and concise reference for researchers.

Table 1: General and Physical Data
Property Value

Molecular Formula C₇H₁₇NO₂

Molecular Weight 147.22 g/mol

Appearance Colorless to yellow liquid

Boiling Point 72°C @ 16.0 hPa

Density 0.910 g/mL

Refractive Index 1.4233 to 1.4253 (20°C, 589 nm)
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Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.53 Triplet 1H 5.2 -CH(OEt)₂

3.60 Quartet 2H 7.2 -OCH₂CH₃

3.45 Quartet 2H 7.2 -OCH₂CH₃

2.73 Triplet 2H 6.4 -CH₂NH₂

1.71 Quartet 2H 6.4 -CH₂CH₂NH₂

1.29 Broad Singlet 2H - -NH₂

1.14 Triplet 6H 6.8 -OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
Predicted Chemical Shift (δ) ppm Assignment

102.3 -CH(OEt)₂

61.5 -OCH₂CH₃

40.2 -CH₂NH₂

35.8 -CH₂CH₂NH₂

15.4 -OCH₂CH₃

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Table 4: IR Spectroscopic Data (Neat)
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Wavenumber (cm⁻¹) Interpretation

3385 N-H stretching (primary amine)

2953 C-H stretching (aliphatic)

2831 C-H stretching (aliphatic)

1621 N-H bending (scissoring)

1389 C-H bending

1125, 1060 C-O stretching (acetal)

Table 5: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Interpretation

147 [M]⁺ (Molecular Ion)

102 [M - CH₂CH₂NH₂]⁺

73 [CH(OEt)₂]⁺

44 [CH₂CH₂NH₂]⁺

30 [CH₂NH₂]⁺ (Base Peak)

Experimental Methodologies
The following sections outline the generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-Amino-3,3-diethoxypropane was prepared by dissolving approximately 10-20

mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to
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tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier

transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop

of the neat liquid sample of 1-Amino-3,3-diethoxypropane was placed between two sodium

chloride (NaCl) plates to form a thin capillary film. The sample was then placed in the

spectrometer's sample compartment, and the spectrum was recorded over the range of 4000-

600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired prior to the sample

analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the liquid sample was introduced into the instrument,

typically via a gas chromatography (GC) inlet or a direct insertion probe, where it was

vaporized. The gaseous molecules were then bombarded with a beam of electrons (typically at

70 eV), causing ionization and fragmentation. The resulting ions were separated by their mass-

to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

chemical sample like 1-Amino-3,3-diethoxypropane.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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